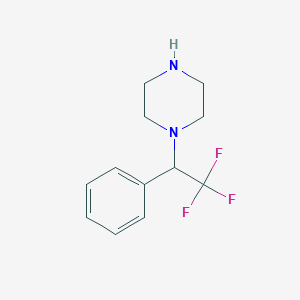

1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2,2-trifluoro-1-phenylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)11(10-4-2-1-3-5-10)17-8-6-16-7-9-17/h1-5,11,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHRSOBOUDXSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076195-24-8 | |

| Record name | 1-(2,2,2-trifluoro-1-phenylethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

This guide provides a comprehensive overview of the synthetic pathways leading to 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoroethylphenyl moiety onto the piperazine scaffold imparts unique physicochemical properties to molecules, often enhancing metabolic stability and receptor binding affinity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of alternative synthetic strategies.

Introduction: The Significance of Fluorinated Piperazine Derivatives

The piperazine motif is a ubiquitous structural feature in a vast array of pharmaceuticals due to its favorable pharmacokinetic profile and its ability to serve as a versatile scaffold for molecular elaboration.[1][2] The introduction of fluorine atoms into drug candidates is a widely employed strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The trifluoromethyl group, in particular, is of high interest due to its strong electron-withdrawing nature and its ability to mimic the size of a methyl group. The target molecule, this compound, combines these advantageous features, making its efficient synthesis a topic of considerable interest.

Primary Synthetic Pathway: Reductive Amination

The most direct and widely applicable method for the synthesis of this compound is through reductive amination.[3][4][5] This robust reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the desired amine.[1][6] For the synthesis of our target molecule, this translates to the reaction of piperazine with 2,2,2-trifluoroacetophenone.

Mechanistic Rationale

The reductive amination process can be dissected into two key steps:

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of one of the secondary amine nitrogens of piperazine on the electrophilic carbonyl carbon of 2,2,2-trifluoroacetophenone. This is typically acid-catalyzed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Subsequent dehydration leads to the formation of a transient iminium ion. The electron-withdrawing trifluoromethyl group on the ketone enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.

-

Reduction: A reducing agent is then introduced to selectively reduce the C=N double bond of the iminium ion to a C-N single bond.[1] The choice of reducing agent is critical to the success of the reaction, as it must be mild enough to not reduce the starting ketone but reactive enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its selectivity and operational simplicity.[6]

Visualizing the Reductive Amination Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Physicochemical Characterization of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine: A Methodological and Predictive Approach

Abstract: This guide provides a comprehensive framework for the physicochemical characterization of the novel compound 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine. Given the current scarcity of published experimental data for this specific molecule, this document establishes a robust, methodological pathway for its analysis. By leveraging predictive data and drawing upon established protocols for structurally related analogs—such as the well-documented 1-(trifluoromethylphenyl)piperazine (TFMPP) isomers—we outline the necessary steps for full structural elucidation and the determination of critical physicochemical properties. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for a complete analytical assessment, thereby enabling its further investigation and potential application.

Introduction and Strategic Context

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and lipophilicity. The piperazine moiety is a privileged scaffold, prized for its ability to improve aqueous solubility and serve as a versatile linker with two modifiable nitrogen atoms, which are often critical for tuning a compound's pharmacokinetic profile.[1] The compound this compound combines these features, making it a molecule of significant interest.

However, a thorough review of scientific literature reveals a notable absence of experimental data for this specific structure. The PubChem database entry (CID 54592788) for this compound provides only computationally predicted properties.[2] In contrast, its structural isomers, such as 1-(2-(Trifluoromethyl)phenyl)piperazine and 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), are well-characterized due to their prevalence as designer drugs and research chemicals.[3][4][5][6]

This guide, therefore, adopts the perspective of a senior application scientist tasked with characterizing a novel compound. We will outline a logical, multi-step workflow designed to definitively confirm the structure and quantify the key physicochemical properties of this compound. This process relies on a combination of predictive modeling, comparative analysis with known analogs, and established, validated analytical methodologies.

Core Physicochemical Properties: A Comparative Overview

Before initiating experimental work, it is crucial to aggregate available data, both predicted for our target compound and experimental for its relevant analogs. This comparative table serves as a foundational reference, allowing for the validation of experimental results against expected values.

| Property | This compound | 1-(3-Trifluoromethylphenyl)piperazine (m-TFMPP) | 1-(2-Trifluoromethyl)phenyl)piperazine (o-TFMPP) |

| Molecular Formula | C₁₂H₁₅F₃N₂[2] | C₁₁H₁₃F₃N₂[4] | C₁₁H₁₃F₃N₂[3] |

| Molecular Weight | 244.26 g/mol | 230.23 g/mol [4] | 230.23 g/mol [3] |

| Monoisotopic Mass | 244.11873 Da[2] | 230.10308 Da[4] | 230.10308 Da[3] |

| XLogP3 (Predicted) | 2.2[2] | 2.3[4] | 2.7[3] |

| Boiling Point | Not Available | 65-71 °C @ 15 mmHg[7] | Not Available |

| Density | Not Available | 1.226 - 1.250 g/mL[5][7] | Not Available |

| Refractive Index | Not Available | 1.521[5][7] | Not Available |

Comprehensive Analytical Workflow

A rigorous and systematic workflow is essential for the definitive characterization of a new chemical entity. The process begins with synthesis and purification, followed by absolute structural confirmation, and culminates in the determination of key physicochemical parameters that govern its behavior in biological and chemical systems.

Synthesis and Purification

A plausible synthetic route involves the N-alkylation of piperazine. This standard method is widely used for creating N-substituted piperazine derivatives.[8]

Protocol:

-

Reaction Setup: Dissolve anhydrous piperazine (excess, e.g., 4-5 equivalents) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Substrate Addition: Add 1-(1-bromo-2,2,2-trifluoroethyl)benzene (1 equivalent) dropwise to the stirred piperazine solution at room temperature.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling, filter the mixture to remove piperazine hydrobromide salt. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil via silica gel flash column chromatography, using a gradient elution system (e.g., dichloromethane/methanol with 1% triethylamine) to isolate the pure this compound.

Structural Elucidation and Confirmation

Unequivocal structural confirmation is the most critical step. A combination of mass spectrometry and multinuclear NMR spectroscopy is required.

3.2.1. Mass Spectrometry (MS)

-

Rationale: MS provides the molecular weight of the compound, offering the first piece of evidence for a successful synthesis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns (MS/MS) offer clues to the molecular structure. The fragmentation of related TFMPP often involves the piperazine ring.[6][9]

-

Protocol (LC-MS):

-

Prepare a dilute solution (approx. 10 µg/mL) of the purified compound in methanol or acetonitrile.

-

Inject the solution into an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Acquire the full scan mass spectrum. The protonated molecule [M+H]⁺ should be observed at m/z 245.1260.

-

Perform a tandem MS (MS/MS) experiment on the parent ion to observe characteristic fragment ions, which would likely include fragments corresponding to the loss of the trifluoroethyl group and cleavage of the piperazine ring.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides the definitive connectivity map of the molecule. ¹H NMR shows the number and environment of protons, ¹³C NMR shows the carbon backbone, and ¹⁹F NMR is essential for confirming the trifluoromethyl group.

-

Protocol:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals:

-

A multiplet in the aromatic region (~7.2-7.5 ppm) for the phenyl protons.

-

A quartet for the single proton on the chiral center (benzylic position), coupled to the three fluorine atoms.

-

Multiple signals in the aliphatic region (~2.5-3.5 ppm) for the eight protons of the piperazine ring.

-

A broad singlet for the N-H proton of the piperazine, which may exchange with D₂O.

-

-

Expected ¹⁹F NMR Signals: A singlet (or a doublet if coupled to the benzylic proton) corresponding to the -CF₃ group.

-

3.2.3. Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It serves as a complementary technique to NMR and MS.[10]

-

Protocol (ATR-IR):

-

Place a small amount of the purified sample directly on the ATR crystal of an FTIR spectrometer.

-

Acquire the spectrum.

-

Expected Key Absorptions:

-

~3300 cm⁻¹: N-H stretching vibration of the secondary amine in the piperazine ring.[11]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2800 cm⁻¹: Aliphatic C-H stretching from the piperazine ring.[12]

-

~1600, ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1350-1100 cm⁻¹: Strong C-F stretching vibrations characteristic of the -CF₃ group.[13]

-

-

Determination of Key Physicochemical Parameters

Once the structure is confirmed, the next phase is to quantify the properties that dictate the compound's behavior in formulation and biological systems.

Aqueous Solubility

-

Rationale: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. It should be assessed in relevant aqueous media, such as water and phosphate-buffered saline (PBS) at physiological pH. The hydrochloride salt of m-TFMPP shows good solubility in PBS (pH 7.2).[14]

-

Protocol (Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, PBS pH 7.2) in a glass vial.

-

Seal the vial and shake at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

After equilibration, visually confirm that excess solid remains.

-

Separate the saturated solution from the undissolved solid by centrifugation followed by filtration through a 0.45 µm syringe filter.

-

Accurately dilute a sample of the clear filtrate and determine its concentration using a pre-validated analytical method, such as HPLC-UV.

-

Calculate the original concentration to determine the solubility.

Acidity Constant (pKa)

-

Rationale: The pKa values define the ionization state of a molecule at a given pH. For piperazine derivatives, there will be two pKa values corresponding to the two nitrogen atoms.[15] This property profoundly influences absorption, distribution, and receptor interaction. The pKa values for the parent piperazine are approximately 5.35 and 9.73.[15][16] The electron-withdrawing nature of the trifluoro-phenylethyl group is expected to lower these values.

-

Protocol (Potentiometric Titration):

-

Accurately weigh and dissolve a known amount of the compound in deionized water, potentially with a small amount of co-solvent (e.g., methanol) if necessary.

-

Place the solution in a thermostatted vessel and insert a calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate both nitrogens fully.

-

Subsequently, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH value after each addition of titrant.

-

Plot the pH versus the volume of NaOH added. The two pKa values can be determined from the midpoints of the two buffer regions on the titration curve.

-

Lipophilicity (LogP)

-

Rationale: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key indicator of a drug's ability to cross cell membranes. The predicted XLogP value for the target compound is 2.2.[2] An experimental determination is necessary for validation.

-

Protocol (Shake-Flask Method):

-

Prepare a stock solution of the compound in n-octanol.

-

Add a known volume of this stock solution to a known volume of water in a separatory funnel or vial. The volumes should be pre-saturated with the opposing solvent.

-

Shake the mixture vigorously for several minutes to allow for partitioning, then let the layers separate completely (centrifugation can aid separation).

-

Carefully remove a sample from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

-

Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

Conclusion

While this compound remains a novel entity with limited published data, its physicochemical properties can be thoroughly and reliably determined through the systematic application of established analytical techniques. This guide provides a comprehensive and scientifically rigorous framework for its characterization. By following the detailed workflows for synthesis, structural elucidation (MS, NMR, IR), and determination of key parameters (solubility, pKa, LogP), researchers can generate the robust data package required to advance the study of this promising molecule. The predictive data and comparative analysis with known isomers serve as essential benchmarks throughout this empirical process, ensuring a high degree of confidence in the final results.

References

-

PubChem. (n.d.). 1-(2-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

-

Archer, R. P., et al. (2008). Analytical methods for the determination of piperazine-based drugs in seized materials. Royal Society of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

ResearchGate. (2013). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. Retrieved from [Link]

-

ResearchGate. (2017). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]- IR Spectrum. Retrieved from [Link]

-

CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Piperazine, 1-[3-(trifluoromethyl)phenyl]- (CAS 15532-75-9). Retrieved from [Link]

-

Trade Science Inc. (n.d.). Analytical CHEMISTRY. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]- Mass Spectrum. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-(2,2,2-trifluoro-1-phenylethyl)-2-thiazolyl)piperazine. Retrieved from [Link]

-

PubMed. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Retrieved from [Link]

-

Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 1-[3-(trifluoromethyl)phenyl]piperazine. Retrieved from [Link]

-

University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/94593e986a427848419615560b457c0e816a1c1d/table/2]([Link]

-

SpectraBase. (n.d.). 1-(α,α,α-Trifluoro-m-tolyl)piperazine HCl - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Piperazine. AERU. Retrieved from [Link]

-

SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of Trifluoperazine. Retrieved from [Link]

-

YouTube. (2021). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

Crawford, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. PubChemLite - this compound (C12H15F3N2) [pubchemlite.lcsb.uni.lu]

- 3. 1-(2-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 2777670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Piperazine(110-85-0) IR Spectrum [chemicalbook.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. Piperazine - Wikipedia [en.wikipedia.org]

- 16. uregina.ca [uregina.ca]

An In-Depth Technical Guide to 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine, a fluorinated derivative of the versatile piperazine scaffold. The document details the compound's chemical identity, including its CAS number and structural features. A detailed, field-proven synthetic protocol for its preparation via reductive amination is presented, along with a thorough explanation of the underlying chemical principles. While specific biological data for this compound is not extensively published, this guide explores its potential pharmacological applications based on the well-documented activities of structurally related piperazine derivatives, particularly their interactions with the central nervous system. This whitepaper aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel piperazine-based compounds for drug discovery and development.

Chemical Identity and Structural Elucidation

1.1. CAS Number and Molecular Formula

The Chemical Abstracts Service (CAS) registry number for this compound is 1076195-24-8 [1]. The empirical and molecular formula for this compound is C12H15F3N2, corresponding to a molecular weight of 244.26 g/mol .

1.2. Chemical Structure

The chemical structure of this compound is characterized by a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The substituent at the 1-position is a 2,2,2-trifluoro-1-phenylethyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1076195-24-8[1] |

| Molecular Formula | C12H15F3N2 |

| Molecular Weight | 244.26 g/mol |

| SMILES | C1CN(CCN1)C(C2=CC=CC=C2)C(F)(F)F[2] |

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of this compound.

Synthesis Methodology: A Rationale-Driven Approach

The synthesis of monosubstituted piperazines is a well-established area of organic chemistry, with two primary strategies being N-alkylation and reductive amination[3]. For the synthesis of this compound, reductive amination presents a highly efficient and direct route. This method involves the reaction of a ketone with an amine in the presence of a reducing agent.

2.1. Proposed Synthetic Route: Reductive Amination

The proposed synthesis of the target compound involves the reductive amination of 2,2,2-trifluoro-1-phenylethanone with piperazine. This one-pot reaction is advantageous due to its operational simplicity and the commercial availability of the starting materials.

Caption: Reductive Amination Workflow for Synthesis.

2.2. Detailed Experimental Protocol

Materials:

-

2,2,2-Trifluoro-1-phenylethanone

-

Piperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoro-1-phenylethanone (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Amine: To the stirred solution, add piperazine (1.2 eq). A slight excess of the amine is used to drive the reaction to completion.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. The acid catalyzes the formation of the iminium ion intermediate.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. This reducing agent is mild and selective for the reduction of iminium ions in the presence of ketones. The addition may be exothermic, so it is important to control the rate of addition.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

2.3. Rationale for Experimental Choices

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for reductive aminations as it is less basic and more selective than other borohydrides like sodium borohydride, reducing the likelihood of side reactions.

-

Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves the reactants.

-

Catalyst: Acetic acid is a commonly used catalyst to facilitate the formation of the iminium ion, which is more electrophilic and readily reduced than the initial ketone.

Potential Biological Activities and Applications

While there is a lack of specific pharmacological data for this compound in the public domain, the well-documented bioactivities of structurally similar compounds provide a strong basis for inferring its potential applications. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS)[4].

3.1. Central Nervous System Activity

Many phenylpiperazine derivatives exhibit significant activity at various CNS receptors, including serotonin (5-HT) and dopamine (D) receptors. The presence of a trifluoromethyl group on the phenyl ring is a common feature in several CNS-active compounds, often enhancing metabolic stability and receptor affinity. For instance, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) is a known serotonin receptor agonist.

3.2. Potential as a Research Tool

Given its structural features, this compound could serve as a valuable research tool for:

-

Probing Receptor Binding Sites: As a novel ligand, it could be used to explore the structure-activity relationships of serotonin, dopamine, and other neurotransmitter receptors.

-

Lead Compound for Drug Discovery: Its unique substitution pattern could be a starting point for the development of new therapeutics for neurological and psychiatric disorders.

3.3. Inferred Signaling Pathway Involvement

Based on the pharmacology of related phenylpiperazines, it is plausible that this compound could modulate monoaminergic signaling pathways.

Caption: Potential Modulation of Monoaminergic Synaptic Transmission.

Conclusion and Future Directions

This compound is a readily synthesizable compound with structural motifs that suggest a strong potential for biological activity, particularly within the central nervous system. The detailed synthetic protocol provided herein offers a reliable method for its preparation, enabling further investigation into its pharmacological profile. Future research should focus on the in vitro and in vivo evaluation of this compound to determine its receptor binding affinities, functional activities, and potential therapeutic efficacy. Such studies will be crucial in elucidating the specific biological role of this novel piperazine derivative and its potential as a lead compound in drug discovery programs.

References

-

PubChem. This compound. Available from: [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020; 25(9):2168. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023; 28(13):5125. Available from: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. 2019; 33(1):33-46. Available from: [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. 2019; 119(24):12491-12547. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C12H15F3N2) [pubchemlite.lcsb.uni.lu]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents [patents.google.com]

The Trifluoromethyl Piperazine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF3) group into the piperazine scaffold has emerged as a powerful strategy in medicinal chemistry, yielding a plethora of compounds with significant and diverse biological activities. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent piperazine molecule. This guide provides a comprehensive technical overview of the biological activities of trifluoromethyl-containing piperazines, delving into their applications in oncology, central nervous system (CNS) disorders, and infectious diseases. We will explore the underlying mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Piperazine Scaffolds

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its disubstituted nature allows for facile modulation of physicochemical properties and interaction with biological targets.[2] The introduction of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, offers several distinct advantages that enhance the therapeutic potential of piperazine derivatives.[3]

The strong electron-withdrawing nature of the CF3 group can significantly alter the pKa of the piperazine nitrogens, influencing their ionization state at physiological pH.[1] This, in turn, affects solubility, membrane permeability, and binding interactions with target proteins.[2] Furthermore, the lipophilicity of the CF3 group can enhance metabolic stability by blocking potential sites of oxidation, leading to improved pharmacokinetic profiles.[4] These unique properties have propelled the investigation of trifluoromethyl-containing piperazines across a wide range of therapeutic areas.[4][5]

Anticancer Activity: Targeting Key Signaling Pathways

Trifluoromethyl-containing piperazines have demonstrated significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A prominent mechanism of action for several anticancer trifluoromethyl-piperazine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[5] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[7][8][9] Trifluoromethyl-piperazine compounds can act as potent and selective inhibitors of mTOR kinase, a central regulator of this pathway.[10]

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of trifluoromethyl-piperazine compounds.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of trifluoromethyl-containing piperazines is often evaluated using the NCI-60 human tumor cell line screen. This assay provides valuable data on the growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) across a panel of 60 different cancer cell lines.

| Compound ID | Cancer Type | Cell Line | GI50 (µM) | Reference |

| Compound 23 | Breast Cancer | MDA-MB-468 | 1.00 | [8][9] |

| Compound 25 | Non-Small Cell Lung Cancer | HOP-92 | 1.35 | [8][9] |

| Compound 17 | Colon Cancer | KM12 | - | [8] |

| Compound 17 | CNS Cancer | SF-539 | - | [8] |

| Compound 17 | Melanoma | SK-MEL-5 | - | [8] |

| Compound 3b | Melanoma | C32 | 24.4 | [11] |

| Compound 3b | Melanoma | A375 | 25.4 | [11] |

Note: A GI50 value represents the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Protocols

This protocol outlines the general steps for evaluating the in vitro anticancer activity of a compound using the NCI-60 screen.[12][13][14]

1. Compound Preparation:

- Solubilize the test compound (e.g., trifluoromethyl-containing piperazine) in a suitable solvent, typically DMSO, to create a high-concentration stock solution.[13] 2. Cell Culture:

- Maintain the 60 human cancer cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[12] 3. Single-Dose Screening:

- Initially, screen the compound at a single high concentration (typically 10⁻⁵ M) across all 60 cell lines.[12][13] 4. Five-Dose Screening:

- For compounds showing significant growth inhibition in the single-dose screen, perform a five-dose assay using 10-fold serial dilutions.[13] 5. Cell Viability Assay (Sulforhodamine B - SRB Assay):

- After a 48-hour incubation with the test compound, fix the cells with trichloroacetic acid (TCA).[12]

- Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins.[12]

- Wash away the unbound dye and solubilize the bound dye with a Tris base solution.[12]

- Measure the absorbance at 515 nm using a plate reader to determine cell viability.[12] 6. Data Analysis:

- Calculate the percentage of growth inhibition at each compound concentration and determine the GI50, TGI, and LC50 values.[14]

This protocol describes a general procedure for assessing the in vivo antitumor activity of a candidate compound.[15][16][17][18]

1. Cell Preparation:

- Culture the desired human cancer cell line (e.g., PC-3 for prostate cancer) to 80-90% confluency.[17]

- Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[17] 2. Animal Model:

- Use male athymic nude mice (4-6 weeks old).[19] 3. Tumor Implantation:

- Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank.[17][18] 4. Treatment:

- Once tumors reach a palpable size, randomize the mice into treatment and control groups.[19]

- Administer the test compound (e.g., Compound 78) via a specified route and dosage. The control group receives the vehicle.[19] 5. Tumor Growth Monitoring:

- Measure the tumor dimensions (length and width) with calipers 2-3 times per week.[17]

- Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[17] 6. Endpoint and Analysis:

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology).

- Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Systems

Trifluoromethyl-containing piperazines exhibit a wide range of activities within the central nervous system, primarily by interacting with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways.[15][20][21]

Mechanism of Action: Serotonin and Dopamine Receptor Modulation

Many trifluoromethyl-piperazine derivatives act as agonists or antagonists at various serotonin (5-HT) and dopamine (D) receptors.[15][22] For example, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) is a known serotonin receptor agonist.[15][23] The modulation of these receptors can lead to a variety of CNS effects, including antidepressant, anxiolytic, and antipsychotic activities.[4][24] The interplay between the dopamine and serotonin systems is complex, and compounds that can modulate both pathways are of significant interest for treating a range of neuropsychiatric disorders.[21][25]

Caption: Modulation of dopaminergic and serotonergic signaling by trifluoromethyl-piperazines.

Experimental Protocol: Serotonin Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of a compound to a specific serotonin receptor subtype, such as the 5-HT2A receptor.[1][2][11][26][27]

1. Cell Culture and Membrane Preparation:

- Culture cells stably expressing the human serotonin 5-HT2A receptor (e.g., CHO-K1 cells).[11]

- Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. 2. Radioligand Binding Assay:

- In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]ketanserin) of known affinity for the 5-HT2A receptor.[1]

- Add varying concentrations of the unlabeled test compound (trifluoromethyl-piperazine derivative).

- Allow the binding to reach equilibrium. 3. Separation of Bound and Free Ligand:

- Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[1]

- Wash the filters to remove any non-specifically bound radioactivity. 4. Scintillation Counting:

- Place the filters in scintillation vials with scintillation fluid.

- Quantify the amount of bound radioactivity using a scintillation counter.[1] 5. Data Analysis:

- Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation to determine the affinity of the test compound for the receptor.

Activity Against Infectious Diseases

Trifluoromethyl-containing piperazines have also been investigated for their potential in treating various infectious diseases, including those caused by bacteria, fungi, viruses, and parasites.

Antimicrobial and Antifungal Activity

Several studies have reported the synthesis and evaluation of trifluoromethyl-piperazine derivatives with significant antimicrobial and antifungal activity.[25][28] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[20][25][28]

The antimicrobial and antifungal activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 12d | Candida albicans | 0.12 | [28] |

| Compound 12d | C. albicans (resistant) | 0.12 | [28] |

| Compound 12d | C. tropicalis | 0.25 | [28] |

| Compound 12d | C. parapsilosis | 0.25 | [28] |

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.[28][29][30]

1. Compound Preparation:

- Prepare a stock solution of the test compound in DMSO.[29]

- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[29] 2. Inoculum Preparation:

- Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) adjusted to a specific concentration (e.g., 0.5 McFarland standard).[30] 3. Inoculation and Incubation:

- Add the microbial inoculum to each well of the microtiter plate.

- Include positive (microorganism and broth) and negative (broth only) controls.[29]

- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[29] 4. MIC Determination:

- After incubation, visually inspect the plates for microbial growth (turbidity).

- The MIC is the lowest concentration of the compound at which no visible growth is observed.[29]

Antiviral Activity

Recent research has explored the potential of trifluoromethyl-containing piperazines as antiviral agents, particularly against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[13][31]

Some trifluoromethyl pyridine piperazine derivatives have been shown to act as plant activators.[13] They can enhance the plant's defense mechanisms by inducing the activities of defense-related enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL).[13] This activation of the plant's systemic acquired resistance (SAR) helps to mitigate viral infections.[13]

The in vivo antiviral activity against plant viruses is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that provides 50% protection against the virus.

| Compound ID | Virus | EC50 (µg/mL) | Reference |

| Compound A16 | TMV | 18.4 | [13] |

| Ningnanmycin | TMV | 50.2 | [13] |

| Compound A16 | CMV | 347.8 | [13] |

| Ningnanmycin | CMV | 359.6 | [13] |

| Compound S8 | CMV | 95.0 (protective) | [31] |

| Ningnanmycin | CMV | 171.4 (protective) | [31] |

This protocol outlines a general method for evaluating the in vitro antiviral activity of a compound by measuring the reduction of the virus-induced cytopathic effect (CPE).[32][33][34]

1. Cell Culture:

- Seed a 96-well plate with a suitable host cell line (e.g., Vero cells) and allow them to form a monolayer.[33] 2. Compound Dilution:

- Prepare serial dilutions of the test compound in the assay medium.[32] 3. Virus Infection and Treatment:

- Infect the cell monolayer with the virus at a specific multiplicity of infection (MOI).[32]

- Add the diluted test compound to the infected cells.

- Include virus-infected but untreated controls and uninfected, untreated cell controls.[32] 4. Incubation:

- Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show significant CPE (typically 48-72 hours).[32] 5. CPE Inhibition Measurement:

- Assess cell viability using a suitable method, such as crystal violet staining or a cell viability reagent (e.g., MTT).[32] 6. Data Analysis:

- Calculate the percentage of CPE inhibition for each compound concentration.

- Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.[32]

Anthelmintic Activity

Trifluoromethyl-piperazine derivatives have also shown promise as anthelmintic agents for the treatment of parasitic nematode infections.[16]

p-Amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) acts as an agonist of the nematode-specific serotonin receptor.[16] Serotonin plays a crucial role in regulating key physiological processes in nematodes, such as locomotion and feeding.[16] By targeting this receptor, PAPP disrupts these essential functions, leading to the paralysis and expulsion of the parasites.

The anthelmintic activity of these compounds is evaluated both in vitro and in vivo.

| Compound | Assay | Nematode Species | EC50 (µM) | Efficacy (%) | Dosage | Reference |

| PAPP | In Vitro Larval Migration | H. contortus | 9.36 | - | - | [16] |

| PAPP | In Vitro Larval Migration | T. colubriformis | 11.8 | - | - | [16] |

| PAPP | In Vivo (Gerbil) | H. contortus | - | >99 | 100 mg/kg | [16][35] |

| PAPP | In Vivo (Gerbil) | T. circumcincta | - | >98 | 100 mg/kg | [16][35] |

| PAPP | In Vivo (Gerbil) | T. colubriformis | - | 83 | 100 mg/kg | [16][35] |

This protocol provides a general outline for evaluating the in vivo efficacy of an anthelmintic compound in a rodent model.[16][36]

1. Animal Model and Infection:

- Use a suitable rodent model, such as gerbils.

- Infect the animals with a specific number of infective larvae (L3) of the target nematode species (e.g., Haemonchus contortus). 2. Treatment:

- After a pre-patent period to allow the infection to establish, administer the test compound orally or subcutaneously at various doses.

- Include an untreated control group and a group treated with a standard anthelmintic (e.g., levamisole). 3. Fecal Egg Count Reduction Test (FECRT):

- Collect fecal samples before and after treatment.[36]

- Perform fecal egg counts to determine the reduction in egg shedding in the treated groups compared to the control group.[36] 4. Worm Burden Reduction:

- At the end of the study, euthanize the animals and recover the adult worms from the gastrointestinal tract.

- Count the number of worms in each animal and calculate the percentage reduction in worm burden in the treated groups compared to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethyl-containing piperazines is highly dependent on the substitution pattern on both the piperazine ring and the trifluoromethyl-phenyl moiety. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[10][21]

-

Position of the Trifluoromethyl Group: The position of the CF3 group on the phenyl ring (ortho, meta, or para) significantly influences activity. For instance, in some series of CNS-active compounds, the meta-trifluoromethyl substitution has been found to be optimal for potent inhibitory effects on norepinephrine reuptake.[22]

-

Substituents on the Second Piperazine Nitrogen: The nature of the substituent on the other nitrogen of the piperazine ring is a key determinant of the therapeutic target and activity. For example, bulky aromatic or heteroaromatic groups are often found in potent anticancer agents that target kinase enzymes.[8][9] In contrast, smaller alkyl or aralkyl groups may be preferred for CNS-active compounds.

-

Linker Moiety: In more complex derivatives, the linker connecting the piperazine to another pharmacophore plays a critical role in determining the overall activity and selectivity.

Conclusion and Future Directions

The incorporation of the trifluoromethyl group into the piperazine scaffold has proven to be a highly successful strategy in the development of novel therapeutic agents with diverse biological activities. These compounds have demonstrated significant potential in the fields of oncology, neuroscience, and infectious diseases. The continued exploration of the vast chemical space afforded by the trifluoromethyl-piperazine core, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds great promise for the discovery of next-generation drugs with improved efficacy and safety profiles. Future research should focus on the development of more selective and potent inhibitors, as well as the investigation of novel therapeutic applications for this versatile and privileged scaffold.

References

-

Schematic drawing of the PI3K/Akt signaling pathway. The... ResearchGate. Available from: [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. Available from: [Link]

-

Schematic representation of the PI3K signaling pathway. Four major... ResearchGate. Available from: [Link]

-

NCI-60 Screening Methodology. National Cancer Institute. Available from: [Link]

-

An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. Available from: [Link]

-

Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. Available from: [Link]

-

PI3K-Akt signaling pathway. Cusabio. Available from: [Link]

-

Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. National Cancer Institute. Available from: [Link]

-

Outline of the NCI-60 Program. A) Biological evaluation of compounds in... ResearchGate. Available from: [Link]

-

Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents. ResearchGate. Available from: [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available from: [Link]

-

Submitting compounds and operational procedures for the NCI-60. National Cancer Institute. Available from: [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery. Available from: [Link]

-

Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences. Available from: [Link]

-

Drug Efficacy Testing in Mice. PubMed Central. Available from: [Link]

-

5-HT2A Serotonin Receptor Assay. Innoprot. Available from: [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available from: [Link]

-

In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. PubMed. Available from: [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available from: [Link]

-

Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. Available from: [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available from: [Link]

-

Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. American Association for Cancer Research. Available from: [Link]

-

Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. PubMed. Available from: [Link]

-

In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. Available from: [Link]

-

The Efficacy of Some Piperazine Compounds in the Elimination of Helminths from Experimentally- and Naturally-Infected Poultry. ResearchGate. Available from: [Link]

-

In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. Available from: [Link]

-

Functional Interplay between Dopaminergic and Serotonergic Neuronal Systems during Development and Adulthood. PubMed Central. Available from: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available from: [Link]

-

The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions. MDPI. Available from: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

-

Therapeutic efficacy of anthelmintics in management of Toxocara vitulorum infection in calves. International Journal of Chemical Studies. Available from: [Link]

-

COMPARATIVE EFFICACY OF ANCYLOL, IVOMEC, MEBENDAZOLE AND PIPERAZINE AGAINST Ancylostoma caninum IN EXPERIMENTALLY INFECTED PUPS. UNN. Available from: [Link]

-

Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles. Available from: [Link]

-

Serotonin–norepinephrine reuptake inhibitor. Wikipedia. Available from: [Link]

-

1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem. Available from: [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available from: [Link]

-

Examples of trifluoromethyl motif containing CNS-acting drugs. ResearchGate. Available from: [Link]

-

Serotonin pathway. Wikipedia. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

Sources

- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. dctd.cancer.gov [dctd.cancer.gov]

- 13. dctd.cancer.gov [dctd.cancer.gov]

- 14. researchgate.net [researchgate.net]

- 15. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 23. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 24. youtube.com [youtube.com]

- 25. Functional Interplay between Dopaminergic and Serotonergic Neuronal Systems during Development and Adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 26. innoprot.com [innoprot.com]

- 27. Receptor-Ligand Binding Assays [labome.com]

- 28. mdpi.com [mdpi.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. ijcmas.com [ijcmas.com]

- 31. researchgate.net [researchgate.net]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 34. protocols.io [protocols.io]

- 35. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pdf.benchchem.com [pdf.benchchem.com]

In Vitro Screening of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine: A Technical Guide for Preclinical Evaluation

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Scaffold

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and potent central nervous system (CNS) effects.[1][2] Many piperazine derivatives exert their pharmacological actions through modulation of monoamine pathways, making them valuable candidates for antipsychotic, antidepressant, and anxiolytic therapies.[3] This guide provides an in-depth technical framework for the comprehensive in vitro screening of a novel compound, 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine. The presence of the trifluoro-phenylethyl group suggests a potential for significant CNS activity, warranting a systematic evaluation of its interactions with key neurological targets.

This document is intended for researchers, scientists, and drug development professionals. It outlines a strategic, multi-tiered screening cascade designed to elucidate the compound's pharmacological profile, including primary target engagement, functional activity, and preliminary safety assessment. The methodologies described herein are based on established, robust in vitro assays, providing a solid foundation for data-driven decision-making in the early stages of drug discovery.

Strategic Screening Cascade: A Multi-Faceted Approach to Target Deconvolution

Given the structural alerts within this compound, a logical starting point for in vitro screening is the investigation of its effects on monoamine transporters and related G protein-coupled receptors (GPCRs). The proposed screening cascade is designed to provide a comprehensive understanding of the compound's activity, beginning with broad profiling and progressing to more specific functional and mechanistic assays.

Figure 2: Workflow for a fluorescence-based neurotransmitter uptake assay.

GPCR Functional Assays: Differentiating Agonist vs. Antagonist Activity

For compounds binding to GPCRs like the D2 and 5-HT2A receptors, functional assays are essential to determine their mode of action. [4][5][6]These assays typically measure the downstream signaling events following receptor activation, such as changes in second messenger levels (e.g., cAMP, Ca2+). [7] Example Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A) [8]

-

Cell Loading: Load cells expressing the 5-HT2A receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of this compound and measure the resulting change in intracellular calcium levels.

-

Antagonist Mode: Pre-incubate the cells with the test compound, then stimulate with a known agonist (e.g., serotonin) and measure the inhibition of the agonist-induced calcium response.

-

-

Fluorescence Measurement: Use a fluorescence plate reader to monitor changes in fluorescence intensity, which correlate with changes in intracellular calcium.

-

Data Analysis:

-

Agonist Mode: Determine the EC50 (the concentration of the compound that produces 50% of the maximal response).

-

Antagonist Mode: Determine the IC50 (the concentration of the compound that inhibits 50% of the agonist-induced response).

-

| Parameter | Description |

| EC50 | The concentration of an agonist that produces 50% of the maximal effect. |

| IC50 | The concentration of an antagonist that inhibits 50% of the agonist response. |

Tier 3: Selectivity and Mechanistic Studies - Refining the Pharmacological Profile

Promising lead compounds from Tier 2 will undergo further characterization to assess their selectivity and potential for CNS penetration.

Broader Receptor Selectivity Profiling

To identify potential off-target effects and to build a more complete picture of the compound's pharmacological profile, it should be screened against a broader panel of CNS receptors and transporters. This can be accomplished using commercially available services that offer comprehensive binding or functional assay panels.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

For a CNS-active compound, the ability to cross the blood-brain barrier is critical. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models (e.g., using Caco-2 or MDCK cells), can provide an early indication of a compound's potential for CNS penetration. [9]

Conclusion and Future Directions

The in vitro screening cascade detailed in this guide provides a robust and systematic approach to characterizing the pharmacological profile of this compound. By progressing from broad primary screening to more focused functional and mechanistic studies, researchers can efficiently identify the compound's primary targets, elucidate its mode of action, and assess its preliminary safety and selectivity. The data generated from these assays will be instrumental in guiding lead optimization efforts and making informed decisions about the compound's potential for further development as a novel therapeutic agent for CNS disorders.

References

- In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). National Center for Biotechnology Information.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). MDPI.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017, August 25). ResearchGate.

- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017, December 20). Current Protocols in Pharmacology.

- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- G-Protein Coupled Receptor (GPCR) Screening Assays. (n.d.). AddexBio.

- In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.

- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (2025). BenchChem.

- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.

- In Vitro Cytotoxicity. (n.d.). Creative Bioarray.

- Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmaceutica Sinica B.

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.

- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.). National Center for Biotechnology Information.

- Radioligand Binding Assay. (n.d.). Gifford Bioscience.

- Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology.

- Radioligand binding methods: practical guide and tips. (n.d.). National Center for Biotechnology Information.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology.

- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Drug Delivery.

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.

- A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro. (n.d.). PubMed.

- Synthesis and biological activity of piperazine derivatives of phenothiazine. (n.d.). PubMed.

- GPCR-targeted Assay | GPCRs Bioassay Service. (n.d.). ProBio CDMO.

- Radioligand binding methods for membrane preparations and intact cells. (2011). Methods in Molecular Biology.

- Gαq GPCR assays. (n.d.). ION Biosciences.

- Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). Trends in Pharmacological Sciences.

- A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices.

- Pre-clinical Contract Research In Vitro Assays. (n.d.). NDI Neuroscience.

- NET (SLC6A2) Transporter Assay. (n.d.). BioIVT.

- Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018, March 16). Journal of Pharmacological and Toxicological Methods.

- SERT Transporter Assay. (n.d.). BioIVT.

- In vitro Disease Models for Screening Services. (n.d.). NeuroProof.

- DAT (SLC6A3) Transporter Assay. (n.d.). BioIVT.

- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.

- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.

- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.

- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). MedicalExpo.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AddexBio Service - GPCRAssays [addexbio.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. probiocdmo.com [probiocdmo.com]

- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: Charting Unexplored Pharmacological Territory

The compound 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine represents a novel chemical entity with a scarcity of direct pharmacological data in the public domain. Its structure, however, places it firmly within the well-established and pharmacologically rich class of phenylpiperazine derivatives.[1][2] This guide, therefore, is constructed not as a review of existing literature on this specific molecule, but as a forward-looking hypothesis grounded in the principles of medicinal chemistry and the known activities of its structural analogs. We will leverage extensive data from related compounds, most notably 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), to construct a plausible mechanistic framework and outline a rigorous, multi-stage experimental workflow to validate it. Our central hypothesis posits that this compound functions primarily as a modulator of the central serotonergic system.

Section 1: Structural Analysis and Mechanistic Postulation

The rational design of this investigation begins with a structural comparison between our target molecule and its extensively studied analog, TFMPP.

-

Shared Moieties: Both compounds feature a piperazine ring and a phenyl group, common scaffolds in centrally acting agents.[3] The presence of a trifluoromethyl (-CF3) group in both structures is significant, as this moiety is known to enhance metabolic stability and lipophilicity, thereby increasing blood-brain barrier penetration and potentially modulating receptor affinity.[4]

-

Key Structural Divergence: The critical difference lies in the placement of the -CF3 group. In TFMPP, it is directly attached to the phenyl ring (a trifluoromethylphenyl moiety). In our target compound, it is part of a trifluoroethyl group attached to the benzylic carbon, which in turn connects the phenyl ring to the piperazine nitrogen.

This distinction is not trivial. While the trifluoromethylphenyl group of TFMPP presents a specific electronic and steric profile directly to the receptor binding pocket, the 2,2,2-trifluoro-1-phenylethyl group creates a different spatial arrangement and conformational flexibility. This will invariably alter the affinity and selectivity profile across various G-protein coupled receptors (GPCRs) and transporters.

Central Hypothesis: Based on the potent serotonergic activity of TFMPP and other phenylpiperazines, we hypothesize that This compound is a direct agonist at specific serotonin (5-HT) receptor subtypes, likely with a secondary activity as a serotonin releasing agent via interaction with the serotonin transporter (SERT). [5][6]

Section 2: The Serotonergic Synapse as the Primary Theater of Action

The vast majority of centrally-acting piperazine derivatives exert their effects through the monoamine neurotransmitter systems.[2] TFMPP is a known agonist at 5-HT1B and 5-HT1C receptors and also evokes serotonin release.[5][7] These actions are consistent with its observed behavioral effects in animal models, such as reduced locomotor activity and the induction of head-twitch response, a proxy for hallucinogenic potential.[5]

We postulate that this compound will engage similar targets. The proposed mechanism involves a dual interaction within the serotonergic synapse:

-

Postsynaptic Receptor Agonism: The compound may directly bind to and activate postsynaptic 5-HT receptors (e.g., 5-HT1A, 5-HT2A/2C), mimicking serotonin and initiating downstream signaling cascades.

-

Presynaptic Modulation: The compound could act on presynaptic 5-HT1B autoreceptors, which regulate serotonin synthesis and release. Furthermore, interaction with the serotonin transporter (SERT) could inhibit reuptake or induce efflux (release) of serotonin into the synaptic cleft, thereby amplifying serotonergic tone.[5]

Visualizing the Proposed Synaptic Interactions

The following diagram illustrates the hypothesized points of interaction for this compound at a model serotonergic synapse.

Caption: Hypothesized interactions at the serotonergic synapse.

Section 3: A Phased Experimental Workflow for Hypothesis Validation

To systematically test our hypothesis, we propose a three-phase experimental approach, moving from broad, high-throughput screening to specific functional and in-vivo validation. This workflow is designed to be self-validating, where the results of each phase inform the design of the next.

Phase 1: In Vitro Target Profiling via Radioligand Binding

Objective: To identify the primary molecular targets of this compound and quantify its binding affinity.

Methodology: A competitive radioligand binding assay panel is the industry standard for initial target screening. The compound will be tested at various concentrations against a panel of receptors, transporters, and ion channels, with a focus on CNS targets. The output, the inhibition constant (Ki), is a measure of binding affinity.

Experimental Protocol: Radioligand Binding Assay

-

Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells) are prepared.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]5-HT for serotonin receptors) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: Data are fitted to a one-site or two-site competition model using non-linear regression to calculate the IC50 (concentration of compound that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Profile:

| Target | Radioligand | Hypothetical Ki (nM) | Rationale based on Analogs |

| 5-HT1B Receptor | [³H]GR 125743 | 10 - 50 | Primary target for TFMPP.[7][8] |

| 5-HT1C/2C Receptor | [³H]Mesulergine | 20 - 100 | Primary target for TFMPP.[7] |

| 5-HT1A Receptor | [³H]8-OH-DPAT | 50 - 200 | Common target for phenylpiperazines.[9] |

| 5-HT2A Receptor | [³H]Ketanserin | 100 - 500 | Potential for psychedelic-like effects. |

| Serotonin Transporter (SERT) | [³H]Citalopram | 75 - 300 | TFMPP binds to SERT and evokes release.[5] |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | > 1000 | TFMPP has no effect on dopamine systems.[5] |

| Sigma-1 Receptor (σ1) | -Pentazocine | 200 - 800 | Common secondary target for piperazines.[10] |

Phase 2: In Vitro Functional Activity Assessment

Objective: To determine the functional consequence of binding at high-affinity targets (i.e., is the compound an agonist, antagonist, or inverse agonist?).

Methodology 2a: [³⁵S]GTPγS Binding Assay (for GPCRs) This assay measures the activation of G-proteins following receptor binding. Agonists promote the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Incubation: Cell membranes from Phase 1 are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

-

Separation & Quantification: The assay is terminated, and membrane-bound [³⁵S]GTPγS is captured and quantified as in the binding assay.

-

Analysis: Data are plotted to generate a concentration-response curve, from which potency (EC50) and efficacy (Emax, relative to a known full agonist) are determined.

Methodology 2b: Neurotransmitter Release Assay (for Transporters) This assay directly measures the compound's ability to induce neurotransmitter efflux.

Experimental Protocol: Synaptosome Release Assay

-

Preparation: Synaptosomes (isolated nerve terminals) are prepared from relevant brain regions (e.g., rat striatum or cortex).

-

Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT) to allow for uptake.

-

Wash & Treatment: Excess radiolabel is washed away, and the loaded synaptosomes are exposed to the test compound.

-

Quantification: The amount of [³H]5-HT released into the supernatant is measured over time via scintillation counting.

Phase 3: In Vivo Mechanistic Validation